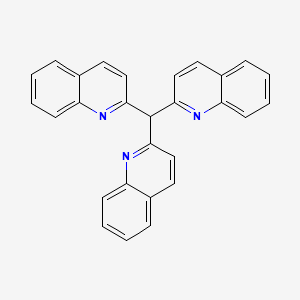
2,2',2''-Methanetriyltriquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘-Methanetriyltriquinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The unique structure of 2,2’,2’'-Methanetriyltriquinoline, which features three quinoline units connected via a methanetriyl group, makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Methanetriyltriquinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The process includes dehydration, cyclization, and oxidation steps to form the quinoline structure.
Industrial Production Methods: Industrial production of 2,2’,2’'-Methanetriyltriquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’'-Methanetriyltriquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines.
Scientific Research Applications
2,2’,2’'-Methanetriyltriquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic applications, such as antimalarial drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Methanetriyltriquinoline involves its interaction with various molecular targets. The quinoline structure allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, its ability to form complexes with metal ions can enhance its biological activity. The specific pathways and molecular targets depend on the derivative and the context of its use.
Comparison with Similar Compounds
Quinoline: A simpler structure with a single quinoline unit.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness: 2,2’,2’'-Methanetriyltriquinoline is unique due to its three quinoline units connected via a methanetriyl group. This structure provides distinct chemical and physical properties, making it valuable for specific applications that simpler quinoline derivatives cannot fulfill.
Properties
CAS No. |
61667-91-2 |
|---|---|
Molecular Formula |
C28H19N3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[di(quinolin-2-yl)methyl]quinoline |
InChI |
InChI=1S/C28H19N3/c1-4-10-22-19(7-1)13-16-25(29-22)28(26-17-14-20-8-2-5-11-23(20)30-26)27-18-15-21-9-3-6-12-24(21)31-27/h1-18,28H |
InChI Key |
UWFXUKWYXOFHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C3=NC4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















